molecular formula C11H18ClNO2 B13181874 (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride

(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride

Cat. No.: B13181874
M. Wt: 231.72 g/mol
InChI Key: WFGHBHVLBNVBLS-PCFYWRFOSA-N
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Description

(1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4300,3,7]nonane-3-carboxylic acid hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core, followed by the introduction of the carboxylic acid group and the hydrochloride salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as reactive crystallization and controlled addition of reagents are employed to scale up the production while maintaining the desired chemical properties.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid
  • (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid methyl ester

Comparison: Compared to its similar compounds, (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m1./s1

InChI Key

WFGHBHVLBNVBLS-PCFYWRFOSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@]1(CN[C@@]2(C3)C(=O)O)C.Cl

Canonical SMILES

CC12CCC3C1(CNC2(C3)C(=O)O)C.Cl

Origin of Product

United States

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